3-[(3-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one
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Overview
Description
3-[(3-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one is an organic compound with the molecular formula C12H13FOS It is characterized by the presence of a fluorophenyl group attached to a sulfanyl group, which is further connected to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one typically involves the reaction of 3-fluorothiophenol with 2-methylcyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-[(3-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one involves its interaction with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one
- 3-[(2-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one
Uniqueness
3-[(3-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the sulfanyl group also adds to its distinct chemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H13FOS |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-(3-fluorophenyl)sulfanyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C12H13FOS/c1-8-11(14)5-6-12(8)15-10-4-2-3-9(13)7-10/h2-4,7-8,12H,5-6H2,1H3 |
InChI Key |
XWOUXGZLPRXSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC1=O)SC2=CC=CC(=C2)F |
Origin of Product |
United States |
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